molecular formula C12H15F3N2O B13922917 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline

4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B13922917
M. Wt: 260.26 g/mol
InChI Key: DOADRNNXQMNEKB-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a methoxypyrrolidine moiety attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methoxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the methoxypyrrolidine group into the aniline ring, resulting in a more sustainable and versatile production method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxypyrrolidine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)benzene
  • 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Uniqueness

4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and methoxypyrrolidine groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxypyrrolidine moiety contributes to its reactivity and potential biological activity .

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C12H15F3N2O/c1-18-9-4-5-17(7-9)11-3-2-8(16)6-10(11)12(13,14)15/h2-3,6,9H,4-5,7,16H2,1H3

InChI Key

DOADRNNXQMNEKB-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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